physicochemical properties and solubility of (1-bromocyclohexyl)acetic acid
physicochemical properties and solubility of (1-bromocyclohexyl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of (1-Bromocyclohexyl)acetic Acid
Introduction
(1-Bromocyclohexyl)acetic acid, with the molecular formula C₈H₁₃BrO₂, is a halogenated carboxylic acid derivative.[1] Its structure, featuring a polar carboxylic acid functional group and a non-polar brominated cyclohexane ring, imparts a distinct set of physicochemical properties that are critical for its application in organic synthesis. This compound serves as a versatile building block, particularly in the pharmaceutical and agrochemical industries, where it can be utilized to introduce a cyclohexylacetic acid moiety into more complex molecules.[1]
Understanding the fundamental properties of this molecule, such as its acidity (pKa), lipophilicity (logP), and solubility in various solvent systems, is paramount for researchers and drug development professionals. These parameters govern its reactivity, bioavailability, and suitability for specific reaction conditions and formulation strategies. This guide provides a comprehensive analysis of the key physicochemical characteristics of (1-bromocyclohexyl)acetic acid, supported by detailed experimental protocols for their determination.
Section 1: Core Physicochemical Properties
The physicochemical properties of a compound are dictated by its molecular structure. For (1-bromocyclohexyl)acetic acid, the interplay between the bulky, hydrophobic bromocyclohexyl group and the hydrophilic, acidic carboxyl group is central to its behavior.
Summary of Properties
Quantitative data for (1-bromocyclohexyl)acetic acid is not extensively published. The table below consolidates available data, primarily for the alpha-bromo isomer (CAS 5428-00-2), and provides expert estimations based on structural analysis and comparison with analogous compounds.
| Property | Value / Expected Range | Source / Rationale |
| Molecular Formula | C₈H₁₃BrO₂ | [1] |
| Molecular Weight | 221.09 g/mol | [1] |
| Appearance | N/A (Expected to be a solid at STP) | Based on similar structures like bromoacetic acid. |
| Boiling Point | 305.5°C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
| Density | 1.475 g/cm³ | [1] |
| pKa (acid dissociation constant) | ~3-4 (Estimated) | The electron-withdrawing bromine atom on the α-carbon increases acidity compared to acetic acid (pKa 4.76). This effect is well-documented for α-haloacids. |
| logP (Octanol/Water Partition Coeff.) | ~2.2 (Computed for isomers) | A computed value for related isomers suggests moderate lipophilicity.[2][3] |
| Vapor Pressure | 0.000186 mmHg at 25°C | [1] |
| Refractive Index | 1.528 | [1] |
Discussion of Key Parameters
-
pKa (Acid Dissociation Constant): The pKa is a measure of a molecule's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻) forms are present in equal concentrations. While an experimental value is unavailable, the pKa of (1-bromocyclohexyl)acetic acid is expected to be significantly lower than that of unsubstituted acetic acid (pKa = 4.76).[4] The presence of the electronegative bromine atom on the carbon adjacent to the carboxyl group (the α-carbon) stabilizes the carboxylate anion through an inductive effect, thereby increasing the acid strength. This lower pKa value is critical, as it influences the compound's solubility in aqueous solutions of varying pH and its reactivity in base-mediated reactions.
-
logP (Octanol-Water Partition Coefficient): The logP value is the logarithm of the ratio of a compound's concentration in octanol to its concentration in water at equilibrium. It is a key indicator of lipophilicity ("fat-loving") or hydrophobicity ("water-fearing"). A positive logP value indicates a preference for the lipid-like octanol phase over the aqueous phase. The computed logP of ~2.2 for isomers of this compound suggests it is moderately lipophilic.[2][3] This property is crucial in drug development, as it affects absorption, distribution, metabolism, and excretion (ADME) profiles. The non-polar cyclohexane ring and the bromine atom contribute to its lipophilicity, while the polar carboxylic acid group provides a degree of hydrophilicity.
Section 2: Solubility Profile
The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. This is governed by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes dissolve in non-polar solvents.[5] (1-Bromocyclohexyl)acetic acid, with its dual polar and non-polar character, exhibits a nuanced solubility profile.
Qualitative Solubility Analysis
The following table provides a predicted qualitative solubility profile for (1-bromocyclohexyl)acetic acid in a range of common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Water | H₂O | Sparingly Soluble | The polar carboxylic acid group can hydrogen bond with water, but the large, non-polar bromocyclohexyl group limits overall solubility. |
| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[6] |
| Polar Protic | Methanol, Ethanol | Soluble | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. |
| Polar Aprotic | DMSO, THF, Acetone | Soluble | The polarity of these solvents is sufficient to dissolve the compound, particularly through dipole-dipole interactions with the carboxyl group. |
| Ethers | Diethyl Ether | Moderately Soluble | The ether can accept a hydrogen bond from the carboxylic acid, but its overall low polarity may limit high solubility. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a polarity intermediate between ethers and polar aprotic solvents and should effectively solvate the molecule. |
| Non-Polar | Hexanes, Toluene | Sparingly to Insoluble | The large non-polar portion of the molecule has an affinity for these solvents, but the highly polar carboxylic acid group is poorly solvated, limiting solubility. |
Section 3: Experimental Determination of Key Parameters
To obtain precise, reliable data, standardized experimental protocols must be followed. These protocols are designed to be self-validating systems, ensuring the accuracy and reproducibility of the results.
Protocol for Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which it transitions from solid to liquid. It serves as a crucial indicator of purity; impurities typically depress and broaden the melting range.[7] The capillary method is a standard and accessible technique.[8]
Methodology: Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the sample of (1-bromocyclohexyl)acetic acid is completely dry and finely powdered.[9]
-
Jab the open end of a glass capillary tube into the sample pile to collect a small amount of material.[9]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times.[10]
-
The packed sample height should be 2-3 mm. An excessive sample height can lead to an artificially broad melting range.[9]
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (10-20 °C/min) to quickly find an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[9] Begin heating again at a slow, controlled rate of approximately 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely liquefied (T₂).[10]
-
The melting point is reported as the range T₁ - T₂.
-
Causality: A slow heating rate near the melting point ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing an accurate reading. Rapid heating causes the thermometer reading to lag behind the actual sample temperature.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of weak acids and bases.[11] The technique involves the gradual addition of a titrant (a strong base for an acidic analyte) while monitoring the solution's pH with a calibrated pH meter.[12][13] The pKa is determined from the resulting titration curve.
Methodology: Potentiometric Titration
-
Preparation:
-
Calibrate the pH Meter: Calibrate the potentiometer using at least two, preferably three, standard aqueous buffers (e.g., pH 4, 7, and 10).[13]
-
Prepare Solutions: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) and a sample solution of (1-bromocyclohexyl)acetic acid (e.g., 1 mM).[13] The solvent should be water or a co-solvent system (e.g., water/methanol) if solubility is low. Note that using co-solvents will yield an apparent pKa (pKa*) specific to that solvent system.[11]
-
To maintain a constant ionic strength throughout the titration, use a background electrolyte like 0.15 M potassium chloride (KCl) in the sample solution.[12][13]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the acidic analyte solution into a beaker with a magnetic stir bar.[13]
-
Purge the solution with an inert gas like nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[12][13]
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.
-
Begin stirring at a slow, steady rate.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.[12]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).
-
Determine the volume of titrant required to reach the half-equivalence point (half the volume of NaOH needed to reach the equivalence point).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[12] This is because at this point, the concentrations of the protonated acid (HA) and its conjugate base (A⁻) are equal.
-
Causality: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) demonstrates why this method works. At the half-equivalence point, [A⁻] = [HA], so the log term becomes log(1) = 0, and thus pH = pKa. Purging with nitrogen is essential because atmospheric CO₂ dissolves in water to form carbonic acid, a weak acid that would also be titrated by the NaOH, leading to an inaccurate determination of the equivalence point.
Protocol for Thermodynamic Solubility Determination
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of solid (1-bromocyclohexyl)acetic acid to a vial containing a known volume of the chosen solvent (e.g., water, ethanol, hexane). "Excess" is confirmed by the visible presence of undissolved solid.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare replicate samples for each solvent to ensure data reliability.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[15]
-
Agitate the samples for a prolonged period (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Sample Separation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles. This is a critical step to avoid overestimating the solubility.
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration into the linear range of the chosen analytical method.
-
Quantify the concentration of the solute in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, gas chromatography (GC), or titration.[16]
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in units like mg/mL or mol/L.
-
Causality: Reaching thermodynamic equilibrium is essential for a true solubility measurement, as opposed to a kinetic measurement which might reflect a supersaturated or undersaturated state. Filtration is crucial because any suspended micro-particles of the solid in the analyzed sample would be measured as dissolved solute, leading to erroneously high solubility values.
Conclusion
(1-Bromocyclohexyl)acetic acid is a moderately lipophilic weak acid whose utility in scientific research and development is underpinned by its distinct physicochemical properties. Its predicted pKa of ~3-4 highlights its enhanced acidity due to the α-bromo substituent, a factor that must be considered in pH-dependent processes. The compound's amphiphilic nature results in good solubility in polar organic solvents and basic aqueous solutions, but limited solubility in water and non-polar hydrocarbons. The robust experimental protocols detailed in this guide provide a framework for the precise and accurate determination of these critical parameters, enabling researchers to effectively utilize this compound in synthesis, formulation, and other advanced applications.
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